molecular formula C18H15ClN2O4S B2931950 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide CAS No. 690647-64-4

3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide

Cat. No. B2931950
CAS RN: 690647-64-4
M. Wt: 390.84
InChI Key: YKNUSIQGYUYDGY-UHFFFAOYSA-N
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Description

The compound “3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of a sulfonylamino group indicates that this compound might have some biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), a sulfonylamino group, and an amide group. These functional groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings and polar functional groups (like the amide and sulfonylamino groups) could impact its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has explored the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of certain compounds to exhibit electrophysiological activity similar to known class III agents. These findings suggest a promising avenue for developing new therapeutic agents leveraging the structural motifs related to 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide (Morgan et al., 1990).

Inhibition of Bacterial Secretion Systems

The compound has been identified as a putative inhibitor of type III secretion in Yersinia, indicating its potential to prevent or treat bacterial infections. This opens up new research pathways for the development of antimicrobial agents that target bacterial secretion mechanisms essential for virulence (Kauppi et al., 2007).

Antimicrobial and Anticancer Properties

There has been considerable interest in the synthesis of indapamide derivatives from 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide and similar compounds, with studies demonstrating promising pro-apoptotic activity against cancer cell lines. These findings underscore the compound's potential in the development of new anticancer therapies (Yılmaz et al., 2015).

Corrosion Inhibition

The compound has also been investigated for its role in corrosion inhibition, providing insights into its application in protecting metals in acidic environments. This research suggests potential industrial applications in the formulation of coatings or additives to extend the life of metal structures and components (Sappani & Karthikeyan, 2014).

Bio-Imaging and Sensing Applications

Additionally, derivatives of 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide have been utilized in the development of fluorescent chemosensors for dual channel detection of ions, with applications in bio-imaging in live cells and zebrafish. This highlights its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific studies, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. It could be interesting to explore its potential uses in pharmaceutical or chemical industries .

properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNUSIQGYUYDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide

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